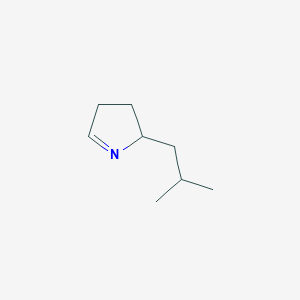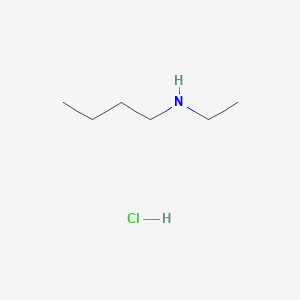
Bis(2-methoxyphenyl)(phenylethynyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyphenyl)(phenylethynyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) center bonded to two 2-methoxyphenyl groups and one phenylethynyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)(phenylethynyl)phosphane typically involves the reaction of 2-methoxyphenyl lithium or Grignard reagents with a suitable phosphane precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyphenyl)(phenylethynyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane center can be oxidized to form phosphine oxides.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Coupling Reactions: The compound can act as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents like halides and nucleophiles are used under mild conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents such as dimethylformamide (DMF) are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phenylethynyl derivatives.
Coupling Reactions: Biaryl and aryl-alkyne products.
Scientific Research Applications
Bis(2-methoxyphenyl)(phenylethynyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis(2-methoxyphenyl)(phenylethynyl)phosphane primarily involves its role as a ligand in catalysis. The phosphane center coordinates with transition metals, facilitating various catalytic cycles. The phenylethynyl group can enhance the stability and reactivity of the metal complex, influencing the overall efficiency of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Lacks the phenylethynyl group, making it less versatile in certain catalytic applications.
Bis(2-methoxyphenyl)phenylphosphine: Similar structure but with a phenyl group instead of a phenylethynyl group, affecting its reactivity and applications.
Uniqueness
Bis(2-methoxyphenyl)(phenylethynyl)phosphane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalysis, offering enhanced reactivity and selectivity compared to its analogs.
Properties
CAS No. |
61138-62-3 |
|---|---|
Molecular Formula |
C22H19O2P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
bis(2-methoxyphenyl)-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C22H19O2P/c1-23-19-12-6-8-14-21(19)25(17-16-18-10-4-3-5-11-18)22-15-9-7-13-20(22)24-2/h3-15H,1-2H3 |
InChI Key |
GXHYILANVBNNIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(C#CC2=CC=CC=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


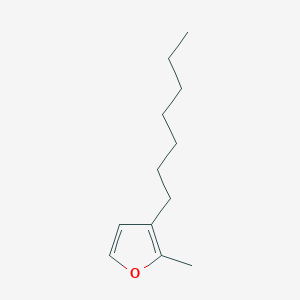

![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)

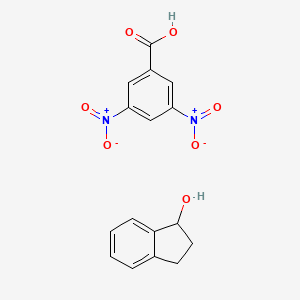
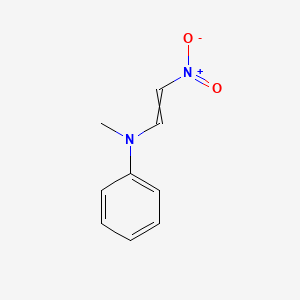
![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)

